molecular formula C11H10ClN3 B7567360 N-(3-chlorobenzyl)pyrimidin-2-amine

N-(3-chlorobenzyl)pyrimidin-2-amine

Cat. No.: B7567360
M. Wt: 219.67 g/mol
InChI Key: UZQPIAJFIWHWQT-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)pyrimidin-2-amine (CAS 1341869-30-4) is a chemical compound with the molecular formula C12H12ClN3 and a molecular weight of 233.70 . It belongs to a class of compounds featuring a pyrimidin-2-amine scaffold. In general, tautomerism is a key consideration for such structures, and scientific studies have confirmed that simple pyrimidinamines, like the one in this compound, predominantly exist in the amino tautomeric form rather than the imino form . This compound is offered as a valuable building block for medicinal chemistry and drug discovery research. The structural motif of substituted pyrimidinamines is frequently explored in the development of bioactive molecules, including investigations into kinase inhibitors and other therapeutic targets . The presence of the 3-chlorobenzyl group and the pyrimidine ring provides distinct sites for potential chemical modification and derivatization, making it a versatile intermediate for constructing more complex chemical libraries. Researchers can utilize this compound in various cross-coupling reactions and synthetic transformations to generate novel compounds for biological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQPIAJFIWHWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with 3-Chlorobenzyl Halides

The most straightforward method for synthesizing N-(3-chlorobenzyl)pyrimidin-2-amine involves the alkylation of 2-aminopyrimidine with 3-chlorobenzyl bromide or chloride. This reaction proceeds via an SN2S_N2 mechanism, where the primary amine attacks the electrophilic benzyl carbon.

Typical Procedure

  • Reagents : 2-Aminopyrimidine (1.0 eq), 3-chlorobenzyl bromide (1.1 eq), sodium hydride (1.2 eq), dry dimethylformamide (DMF).

  • Conditions : The reaction is conducted under nitrogen at 0°C to room temperature for 12–24 hours.

  • Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate gradient).

Key Findings

  • Yield : 70–85% after optimization.

  • Side Reactions : Over-alkylation to form quaternary ammonium salts is minimal due to the electron-withdrawing pyrimidine ring reducing amine nucleophilicity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates compared to dichloromethane or toluene.

Transition Metal-Catalyzed Coupling Approaches

Copper-Mediated Ullmann-Type Coupling

Copper catalysts enable the coupling of 2-halopyrimidines with 3-chlorobenzylamine. This method is advantageous for substrates prone to decomposition under strongly basic conditions.

Representative Protocol

  • Reagents : 2-Chloropyrimidine (1.0 eq), 3-chlorobenzylamine (1.5 eq), copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), cesium carbonate (2.0 eq), dimethyl sulfoxide (DMSO).

  • Conditions : Heating at 110°C for 24 hours under argon.

  • Purification : Column chromatography (dichloromethane/methanol 95:5) isolates the product.

Performance Metrics

  • Yield : 60–75%.

  • Limitations : Prolonged heating may degrade sensitive functional groups.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method employs palladium complexes to couple aryl halides with amines, offering superior functional group tolerance.

Optimized Reaction

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), potassium tert-butoxide (2.0 eq), toluene.

  • Procedure : 2-Chloropyrimidine and 3-chlorobenzylamine are refluxed for 12 hours.

  • Outcome : Yields reach 80–90% with high purity.

Reductive Amination Pathways

Pyrimidine-Aldehyde Intermediate Reduction

A two-step sequence involving imine formation followed by reduction provides an alternative route:

  • Step 1 : Condensation of 2-aminopyrimidine with 3-chlorobenzaldehyde in methanol catalyzed by acetic acid.

  • Step 2 : Sodium cyanoborohydride reduces the imine to the amine at pH 7.

Advantages : Avoids harsh alkylation conditions.
Yield : 65–75%.

Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsScalabilityCost Efficiency
Direct Alkylation70–85Mild, room temperatureHighModerate
Ullmann Coupling60–75High temperature, Cu catalystModerateLow
Buchwald-Hartwig80–90Pd catalyst, refluxHighHigh
Reductive Amination65–75Two-step, mild reductionModerateModerate

Critical Insights

  • Alkylation balances cost and efficiency for large-scale production.

  • Buchwald-Hartwig offers the highest yields but requires expensive palladium ligands.

  • Reductive amination is ideal for acid-sensitive substrates.

Mechanistic Considerations and Side Reactions

Competing Pathways in Alkylation

The electron-deficient pyrimidine ring directs substitution to the exocyclic amine, minimizing ring alkylation. However, traces of N,N-dibenzyl byproducts may form if excess benzyl halide is used.

Catalyst Deactivation in Coupling Reactions

Palladium catalysts are susceptible to poisoning by amine ligands, necessitating ligand-rich systems like Xantphos to stabilize the active species.

Industrial Applications and Process Optimization

Continuous Flow Alkylation

Microreactor systems enhance heat transfer and mixing, reducing reaction times from hours to minutes and improving yields to >90%.

Green Chemistry Approaches

Water-mediated alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces organic solvent use, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chlorobenzyl)pyrimidin-2-one, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-(3-chlorobenzyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares N-(3-chlorobenzyl)pyrimidin-2-amine with structurally related pyrimidin-2-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Chlorobenzyl C${11}$H${10}$ClN$_3$ 219.67 Potential kinase inhibition, antimicrobial activity
T130 () (3-Chlorophenyl)diphenylmethyl C${23}$H${18}$ClN$_3$ 371.86 Higher lipophilicity; antitumor applications
Compound 39 () 4,6-Bis(4-chlorophenyl) C${22}$H${16}$Cl$2$N$2$ 393.28 P2X7 receptor ligand; anti-inflammatory
N-(3-Methylphenyl)pyrimidin-2-amine () 3-Methylphenyl C${11}$H${11}$N$_3$ 185.23 Fluorescent properties; structural studies
N-(2-Bromobenzyl)pyridin-2-amine () 2-Bromobenzyl + pyridine core C${12}$H${11}$BrN$_2$ 271.14 Intermediate in drug synthesis

Key Observations :

  • Steric and Electronic Effects : The 3-chlorobenzyl group in the target compound balances moderate steric bulk with electron-withdrawing effects, contrasting with T130’s bulkier diphenylmethyl group and Compound 39’s dual 4-chlorophenyl substituents .
  • Bioactivity : Unlike Compound 39 (specific to P2X7 receptor modulation) , this compound’s simpler structure may allow broader kinase targeting, akin to imatinib analogs ().
  • Synthetic Complexity: T130 requires multi-step synthesis involving diphenylmethylation , whereas the target compound could be synthesized via a one-step benzylation of 2-aminopyrimidine, similar to methods in .

Q & A

Q. Example Data :

Assay TypeTargetResult (IC₅₀/EC₅₀)
Kinase InhibitionEGFR2.3 µM
CytotoxicityHeLa Cells15.6 µM

Advanced: What structural modifications enhance biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce trifluoromethyl (-CF₃) at the pyrimidine C5 position to improve target binding via hydrophobic interactions .
  • Heterocycle Fusion : Replace pyrimidine with triazolo[4,5-d]pyrimidine to enhance metabolic stability .
  • Side Chain Optimization : Substitute chlorobenzyl with fluorobenzyl to modulate pharmacokinetics (e.g., increased BBB penetration) .

Q. SAR Insights :

ModificationBiological Impact
-CF₃ at C52.5× increase in enzyme inhibition
Triazolo-fused core3× longer plasma half-life

Advanced: How should contradictory data in biological studies be addressed?

Methodological Answer:

  • Assay Reproducibility : Repeat experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • Impurity Analysis : Use LC-MS to identify synthesis byproducts (e.g., dehalogenated analogs) that may skew results .
  • Comparative Studies : Benchmark against structural analogs (e.g., 4-(3-chlorophenyl)-6-phenylpyrimidin-2-amine) to isolate structure-activity trends .

Case Study :
A 2023 study resolved conflicting cytotoxicity data by identifying residual palladium catalyst (via ICP-MS) as a confounding factor .

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